molecular formula C13H18N2S B5873451 N-benzylpiperidine-1-carbothioamide

N-benzylpiperidine-1-carbothioamide

Cat. No.: B5873451
M. Wt: 234.36 g/mol
InChI Key: ODCBSMJLEWRRSJ-UHFFFAOYSA-N
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Description

N-benzylpiperidine-1-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The addition of a benzyl group and a carbothioamide functional group to the piperidine ring results in this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylpiperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with benzyl isothiocyanate. One common method involves the use of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in a one-pot reaction . The reaction is carried out under mild conditions, often at temperatures ranging from 60-70°C, and can be catalyzed by various catalysts such as HAp/ZnCl2 nano-flakes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, selecting appropriate catalysts, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

N-benzylpiperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to a corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-benzylpiperidine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzylpiperidine-1-carbothioamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which may have therapeutic effects in conditions such as Alzheimer’s disease. The compound may also interact with other molecular pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzylpiperidine-1-carbothioamide is unique due to its specific combination of a piperidine ring, a benzyl group, and a carbothioamide functional group. This unique structure allows it to interact with specific molecular targets and exhibit distinct biological activities compared to other piperidine derivatives.

Properties

IUPAC Name

N-benzylpiperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2S/c16-13(15-9-5-2-6-10-15)14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCBSMJLEWRRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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